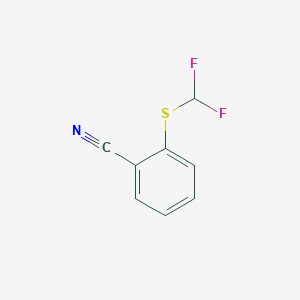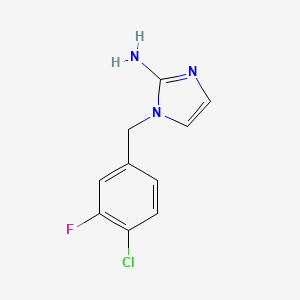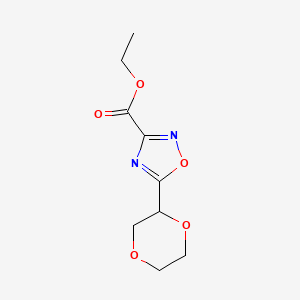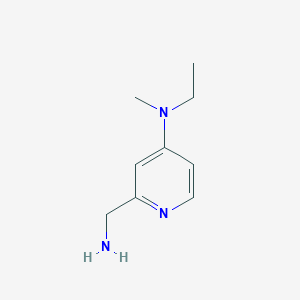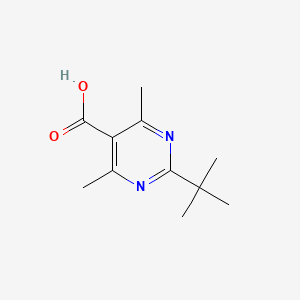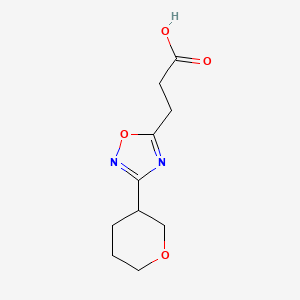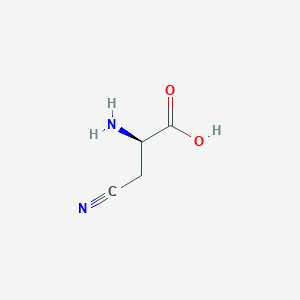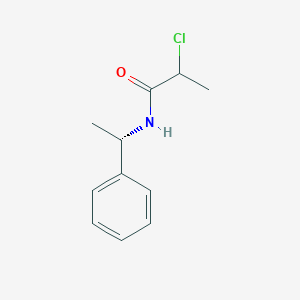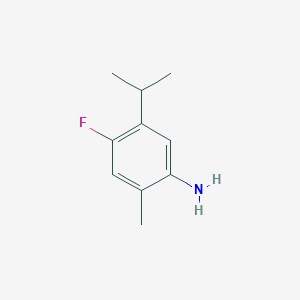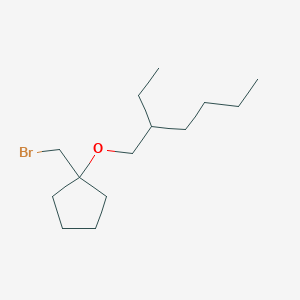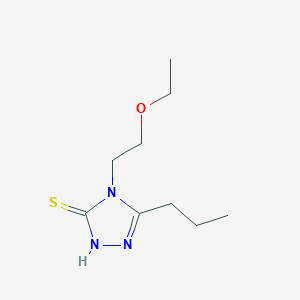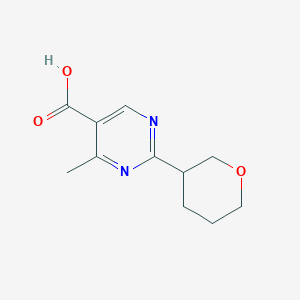
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a tetrahydropyran group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction involving an appropriate precursor, such as a dihydropyran derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran Derivatives: Compounds such as tetrahydropyran-2-carboxylic acid and tetrahydropyran-4-carboxylic acid share structural similarities.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-bromopyrimidine have similar pyrimidine ring structures.
Uniqueness
4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its tetrahydropyran and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-methyl-2-(oxan-3-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-9(11(14)15)5-12-10(13-7)8-3-2-4-16-6-8/h5,8H,2-4,6H2,1H3,(H,14,15) |
Clave InChI |
ZIEDXWQYJFOFRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)C2CCCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



